molecular formula C21H23N5O2 B2927653 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097891-89-7

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No. B2927653
CAS RN: 2097891-89-7
M. Wt: 377.448
InChI Key: GZMIIUCTWOMPDN-UHFFFAOYSA-N
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Description

The compound contains a benzodiazole moiety, which is a type of nitrogenous heterocyclic molecule . Benzodiazole derivatives are known to have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been synthesized in plenty and have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .


Molecular Structure Analysis

The compound contains a benzodiazole ring, which consists of a benzene ring fused with a five-membered imidazole ring . This structure is prevalent among potential heterocyclic drugs .

Scientific Research Applications

Synthesis and Biological Activity

A study on the synthesis and biological activity of new compounds similar in structure to the requested chemical showcases the creation of novel compounds with potential analgesic and anti-inflammatory activities. These compounds were synthesized with high yields and tested in vivo, indicating their potential for further pharmacological investigation. The methods used for characterization included 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, underscoring the comprehensive approach to understand their structure-activity relationship (Demchenko et al., 2015).

Pharmacokinetics and Drug Development

Research into the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which share functional groups with the specified chemical, highlights the importance of understanding compound stability and metabolism. The study identified analogs with reduced enzymatic hydrolysis, leading to decreased clearance and potentially improved pharmacokinetic profiles. This research is crucial for the development of cancer therapies, focusing on achieving sufficient drug exposures to surpass in vitro IC50 values (Teffera et al., 2013).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Compounds containing pyridine and pyrazole moieties, related to the chemical , have been synthesized and tested for their antimicrobial activities. This research demonstrates the potential of such compounds to serve as bases for new antibiotics or disinfectants, offering a promising avenue for addressing antibiotic resistance (El-Emary et al., 2005).

Enzyme Inhibition for Therapeutic Applications

The exploration of enzyme inhibitors for therapeutic applications is another significant area. Compounds with structural similarities have been evaluated for their ability to inhibit carbonic anhydrase isozymes, which are relevant in conditions like glaucoma, edema, and certain cancers. These studies provide insights into designing inhibitors with low nanomolar activity, illustrating the potential for developing targeted therapies (Alafeefy et al., 2015).

Chemical Synthesis and Process Development

In the realm of chemical synthesis and process development, research has been conducted on the scalable synthesis of complex molecules featuring piperidine and pyridazinone, similar to the requested compound. These studies emphasize the importance of efficient synthetic routes for the production of pharmaceuticals and highlight the role of copper-catalyzed C–N cross-coupling reactions in modern drug synthesis (Kallemeyn et al., 2014).

Mechanism of Action

Target of Action

The compound “2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one” is a complex molecule that likely interacts with multiple targets. . It’s worth noting that compounds containing indole and benzimidazole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of targets.

Mode of Action

. They can interact with their targets in various ways, leading to changes in cellular processes.

Biochemical Pathways

These compounds can affect pathways related to inflammation, cancer, viral infections, and more .

properties

IUPAC Name

2-[[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-20-6-5-17(15-1-2-15)24-26(20)12-14-7-9-25(10-8-14)21(28)16-3-4-18-19(11-16)23-13-22-18/h3-6,11,13-15H,1-2,7-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMIIUCTWOMPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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